molecular formula C10H8F2O3 B029106 4-(2,4-Difluorophenyl)-4-oxobutanoic acid CAS No. 110931-77-6

4-(2,4-Difluorophenyl)-4-oxobutanoic acid

Cat. No.: B029106
CAS No.: 110931-77-6
M. Wt: 214.16 g/mol
InChI Key: OKYUHFSCTFNDFB-UHFFFAOYSA-N
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Description

4-(2,4-Difluorophenyl)-4-oxobutanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C10H8F2O3 and its molecular weight is 214.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Psychotropic Effects : A study found that 4-aryl-2-benzoylmethylenhidrazono-4-oxobutanoic acids, which are related to 4-(2,4-Difluorophenyl)-4-oxobutanoic acid, show various psychotropic effects. The research highlighted the correlation between their structure and biological activity, aiding in the targeted synthesis of new pharmaceutical substances (Pulina, Krasnova, Kuznetsov, & Naugolnykh, 2022).

  • Cancer Treatment Potential : A synthesized compound was found to have synergistic anti-inflammatory, antiproliferative, and antibacterial activities, making it a promising candidate for cancer treatment (Mohan, Sarojini, Narayana, & Priya, 2018).

  • Role in Ethylene Biosynthesis : Research identified 4-methylthio-2-oxobutanoate, a potential intermediate in ethylene biosynthesis, in culture fluids of bacteria and fungi, suggesting its role in the biosynthesis of ethylene from methionine (Billington, Golding, & Primrose, 1979).

  • Nonlinear Optical Application : The semi-organometallic nonlinear optical crystal 4-(((4-aminophenyl)sulfonyl)oxy)-2,3-dihydroxy-4-oxobutanoic acid with Ce3+ was found to have 0.5 times greater nonlinear optical efficiency than standard K (Vinoth et al., 2020).

  • Pharmaceutical Applications : An improved synthesis method allows for the preparation of 3-aralkylidine-5-arylthiophen-2-(3H)ones from 4-aryl-4-oxobutanoic acids, potentially benefiting pharmaceutical applications (Miller, Heindel, & Minatelli, 1981).

  • Characterization and Thermal Stability : A study successfully synthesized and characterized 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, determining its crystal structure and thermal stability (Nayak et al., 2014).

  • Apoptosis in Lymphoid Cells : Methional, derived from 4-methylthio-2-oxobutanoic acid, is a potent inducer of apoptosis in BAF3 lymphoid cells (Quash et al., 1995).

  • Synthesis of Alkaloids : Shihunine, an alkaloid found in Dendrobium pierardii, can be synthesized using 4-2′-carboxyphenyl-4-oxobutanoic acid as a precursor (Leete & Bodem, 1973).

  • Antimicrobial Activity : Compounds derived from this compound showed good antimicrobial activity against pathogenic bacterial and fungal strains (Mallesha & Mohana, 2014).

  • Potential Pharmacological Applications : A study on molecular docking, vibrational, structural, electronic, and optical studies of certain compounds related to this compound indicated potential pharmacological applications (Vanasundari et al., 2018).

Properties

IUPAC Name

4-(2,4-difluorophenyl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2O3/c11-6-1-2-7(8(12)5-6)9(13)3-4-10(14)15/h1-2,5H,3-4H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKYUHFSCTFNDFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00378877
Record name 4-(2,4-difluorophenyl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110931-77-6
Record name 4-(2,4-difluorophenyl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2,4-Difluorobenzoyl)propionic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-(2,4-Difluorophenyl)-4-oxobutanoic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SUE9RZ747H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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